(2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
(2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one.
3-(Dimethylamino)prop-2-en-1-one: Another precursor used in the synthesis.
Other Pyrazole Derivatives:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-9(7-11-13(8)4)10(14)5-6-12(2)3/h5-7H,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCAQJJZSMDMKA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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